![molecular formula C20H20N2O2S2 B2547809 1-(3-Phenylpropyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea CAS No. 1796970-61-0](/img/structure/B2547809.png)
1-(3-Phenylpropyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea
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Description
Synthesis Analysis
The synthesis of urea derivatives with various substituents has been a topic of interest due to their potential biological activities. For instance, the synthesis of 1-aryl-3-[2-, 3- or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas as VEGFR-2 tyrosine kinase inhibitors was reported, with the most potent compounds bearing hydrophobic groups in the terminal phenyl ring . Similarly, a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized, with one compound showing significant activity against human chronic myeloid leukemia (CML) cell line K562 . Additionally, a high-yield synthetic method for 1-methyl-3-(5-nitropyridin-2-yl) urea was established, which is an important intermediate for small molecule anticancer drugs .
Molecular Structure Analysis
The molecular structure and vibrational spectra of 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea were calculated using Density Functional Theory (DFT), and the results showed that charge in electron density in the σ(∗) and π(∗) antibonding orbitals and second order delocalization energies confirm the occurrence of Intramolecular Charge Transfer (ICT) within the molecule . The crystal structure of 1,1-diisopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea was determined by X-ray diffraction and compared with DFT calculations, revealing consistency between the two .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of urea derivatives often include nucleophilic substitutions and multi-step reactions. For example, the synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea involved multi-step nucleophilic reactions starting from commercially available 2-chloro-5-nitropyridine . The synthesis of 1-aryl-3-(2-chloroethyl) ureas and their cytotoxicity evaluation involved reactions derived from 4-phenylbutyric acid and alkylanilines .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives can be inferred from their molecular structure analysis. For instance, the hyperpolarizability and related properties of 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea suggest its potential application in nonlinear optics . The molecular electrostatic potential and frontier molecular orbitals of 1,1-diisopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea were studied using DFT, which revealed its physicochemical properties .
Relevant Case Studies
The antiangiogenesis evaluation of 1-aryl-3-[3-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas showed significant inhibition of Human Umbilical Vein Endothelial Cells (HUVECs) proliferation, migration, and tube formation, indicating an antiangiogenic effect . The novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives showed potent activity against the human CML cell line K562 and induced apoptosis via the PI3K/Akt signal pathway . These case studies demonstrate the therapeutic potential of urea derivatives in cancer treatment.
Scientific Research Applications
Chemical Synthesis and Stereochemical Studies :
- Urea derivatives have been utilized in stereochemical studies, particularly in the preparation of saturated heterocycles (Fülöp, Bernáth, & Sohár, 1985).
Inhibitory Activities in Biochemistry :
- Certain urea derivatives have shown potential as acetylcholinesterase inhibitors, important for treatments targeting neurological disorders (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
- Urea compounds have also been studied for their interaction with various anions, impacting the morphology and rheology of hydrogels (Lloyd & Steed, 2011).
Molecular Interactions and Reactions :
- Research has been conducted on the nature of urea-fluoride interaction and proton transfer processes, which are crucial for understanding molecular interactions (Boiocchi, Del Boca, Gómez, Fabbrizzi, Licchelli, & Monzani, 2004).
Synthesis and Biological Evaluation :
- Urea derivatives have been synthesized and evaluated for their potential as neuropeptide Y5 receptor antagonists, significant for developing treatments for obesity and related disorders (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).
- These compounds have also been studied for their cytotoxicity and DNA-topoisomerase inhibitory activity, indicating potential applications in cancer research (Esteves-Souza, Pissinate, Nascimento, Grynberg, & Echevarria, 2006).
Antitumor and Antimicrobial Activities :
- Research into the synthesis and characterization of urea derivatives has revealed their potential for antitumor and antimicrobial applications (Azmy, Awad, Hefni, Saad, Eltoukhy, & Mabied, 2018).
Plant Biology and Cytokinin-like Activity :
- Urea derivatives have been used in plant biology, showing cytokinin-like activity and enhancing adventitious rooting, which is crucial for agricultural biotechnology (Ricci & Bertoletti, 2009).
properties
IUPAC Name |
1-(3-phenylpropyl)-3-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c23-19(16-10-12-25-14-16)18-9-8-17(26-18)13-22-20(24)21-11-4-7-15-5-2-1-3-6-15/h1-3,5-6,8-10,12,14H,4,7,11,13H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQKEHKJFUOXNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylpropyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea |
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